
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, also known as QSA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. QSA has been shown to exhibit anti-inflammatory, anticancer, and antifungal properties, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has been directed towards the synthesis of derivatives related to N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide to evaluate their anticonvulsant properties. For instance, studies have focused on synthesizing benzylsubstituted derivatives to determine their affinity to GABAergic biotargets and estimate anticonvulsant activity using a PTZ-induced seizures model in mice. Although some compounds showed a tendency towards anticonvulsant activity, they generally did not demonstrate significant efficacy in reducing seizures compared to control substances. This research underscores the importance of the cyclic amide fragment in exhibiting anticonvulsant activity, highlighting a potential pathway for further investigation and optimization (El Kayal et al., 2022).
Antimicrobial and Antiprotozoal Activities
Another area of research involving compounds similar to N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is their antimicrobial and antiprotozoal potential. A study on newer quinoxaline-oxadiazole hybrids, which share a structural resemblance, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests that modifications of the quinazoline structure could lead to effective treatments against various microbial and protozoal infections (Patel et al., 2017).
Anti-inflammatory Properties
Compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide have also been explored for their potential anti-inflammatory effects. Research into quinazoline-containing H4 receptor compounds discovered novel dual-action H1R/H4R ligands with anti-inflammatory properties in vivo. These findings open avenues for developing treatments that address inflammation through novel mechanisms, potentially offering therapeutic benefits beyond current anti-inflammatory drugs (Smits et al., 2008).
Cancer Cell Viability and Proliferation
Additionally, the evaluation of quinoxaline derivatives for their effect on cancer cell viability and proliferation has shown that certain compounds can inhibit the growth of HCT-116 and MCF-7 cancer cells. This suggests that structural analogs of N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide could be potential candidates for anticancer drug development, with specific compounds exhibiting high inhibitory action against these cancer cell lines (El Rayes et al., 2022).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-6-7-12(8-14(11)18)21-16(22)9-23-17-13-4-2-3-5-15(13)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZDKZRHJNQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

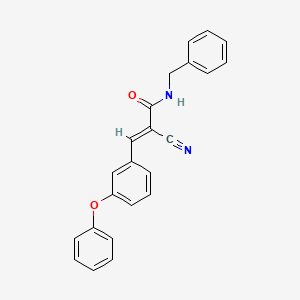
![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2442404.png)
![3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2442405.png)
![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2442406.png)
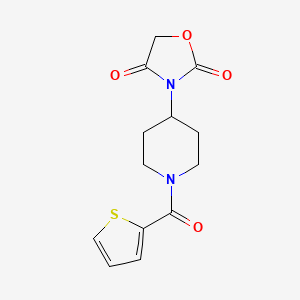
![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2442408.png)

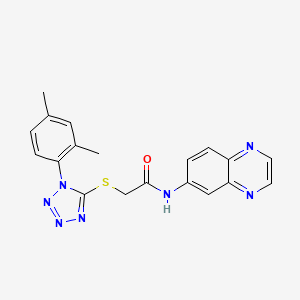
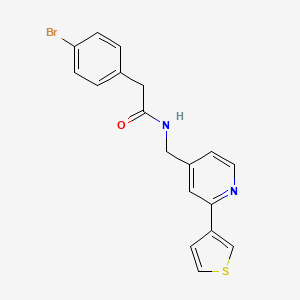
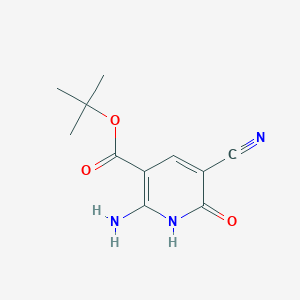
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2442413.png)
![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2442414.png)
![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2442415.png)
![3-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2442416.png)